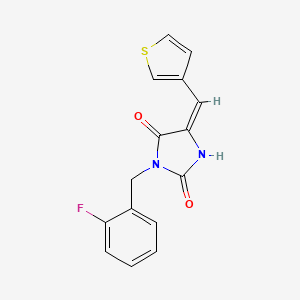![molecular formula C21H25N3O B4553979 1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole](/img/structure/B4553979.png)
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole
Vue d'ensemble
Description
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole is a complex organic compound with a molecular formula of C29H35N3O . This compound features a triazole ring, a phenylpropan-2-yl group, and a phenoxybutyl chain, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole typically involves multiple steps, including the formation of the phenoxybutyl chain and the triazole ring. One common method involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with 1,4-dibromobutane to form the intermediate 4-(2-Phenylpropan-2-yl)phenoxybutane. This intermediate is then reacted with 1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or alcohols.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxybutyl chain can undergo nucleophilic substitution reactions, especially at the bromine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The phenylpropan-2-yl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole: Unique due to its specific substitution pattern and combination of functional groups.
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-oxazole: Similar structure but with an oxazole ring instead of a triazole ring.
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-thiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
Uniqueness
This compound stands out due to its specific combination of a triazole ring and a phenoxybutyl chain, providing unique chemical and biological properties .
Propriétés
IUPAC Name |
1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-21(2,18-8-4-3-5-9-18)19-10-12-20(13-11-19)25-15-7-6-14-24-17-22-16-23-24/h3-5,8-13,16-17H,6-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRDVNRCBCPZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANAMIDE](/img/structure/B4553912.png)
![1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4553920.png)
![N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4553927.png)

![(2-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4553942.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4553948.png)
![ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4553951.png)
![2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE](/img/structure/B4553953.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]propane-1,3-diamine](/img/structure/B4553955.png)
![2-{[(1-naphthylamino)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4553971.png)
![N-[3-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4553986.png)

![2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4554002.png)
![N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4554008.png)
